
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine is an organic compound with the molecular formula C18H31NO It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a hexane chain, which is further substituted with a butyl group and a dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine typically involves the following steps:
Preparation of 6-(2,3-dimethylphenoxy)hexan-1-ol: This intermediate can be synthesized by reacting 2,3-dimethylphenol with 6-bromohexanol in the presence of a base such as potassium carbonate.
Amination: The 6-(2,3-dimethylphenoxy)hexan-1-ol is then subjected to amination using butylamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-hexanamine: A simpler amine with a hexane chain and an amino group.
N-butyl-6-(3,4-dimethylphenoxy)hexan-1-amine: A structural isomer with different substitution on the phenoxy group.
N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine: Another isomer with different substitution on the phenoxy group.
Uniqueness
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and dimethylphenoxy groups provides distinct properties compared to simpler amines or other isomers.
Propriétés
IUPAC Name |
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-8-6-7-9-15-20-18-12-10-11-16(2)17(18)3/h10-12,19H,4-9,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRILJYVGJPBULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
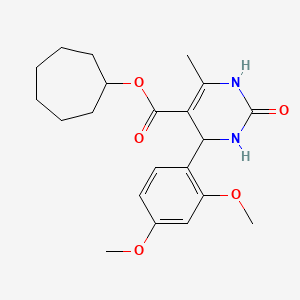
![[1,1'-BIPHENYL]-4-YL FURAN-2-CARBOXYLATE](/img/structure/B5182664.png)
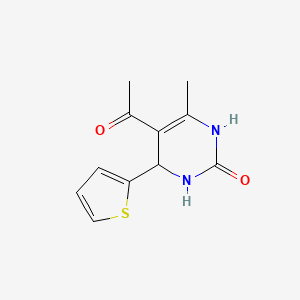
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
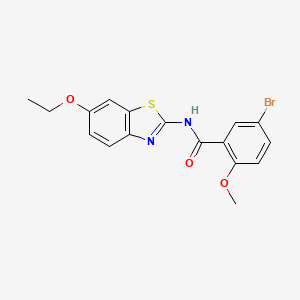
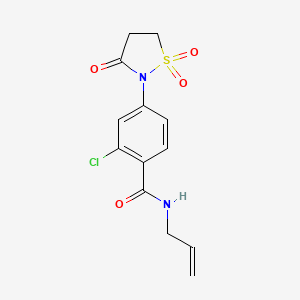
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![[4-[(Z)-2-benzamido-3-(4-hydroxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5182730.png)
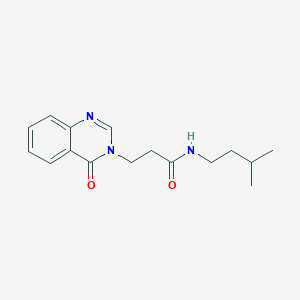

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
